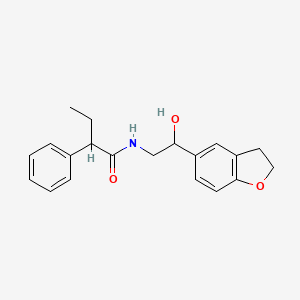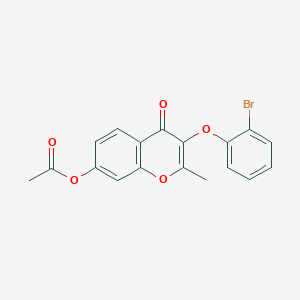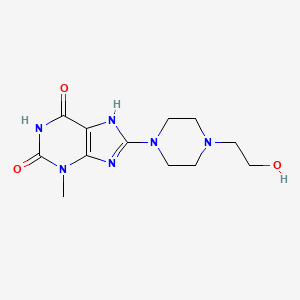
tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate and related compounds involves chemoselective tert-butoxycarbonylation reactions. These reactions have been demonstrated for aromatic and aliphatic amine hydrochlorides and phenols in the absence of a base, proceeding under mild conditions to yield high chemoselectivity and efficiency (Ouchi et al., 2002). Additionally, the use of tert-butyl nitrite as a N1 synthon in a multicomponent reaction involving quinolines and isoquinolines has been explored for synthesizing fused quinolines and isoquinolines via sequential C-N bond formations (Sau et al., 2018).
Molecular Structure Analysis
Studies on the molecular and crystal structure of tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate derivatives have been conducted. These include investigations using single-crystal X-ray crystallography, demonstrating detailed structural characteristics and providing insights into the molecular conformation and interactions within the crystal lattice (Hayani et al., 2020).
Chemical Reactions and Properties
The compound has been utilized in various chemical reactions, including those leading to the formation of dihydroquinoline derivatives and their functionalization. For instance, the reaction of methyl 3-(arylamino)acrylates with hydrogen iodide yields 1,2-dihydroquinoline-3-carboxylic acid derivatives efficiently in tert-butyl alcohol, demonstrating the versatility and reactivity of the tert-butyl group in synthesis (Matsumoto et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations : Tert-butyl derivatives, similar to tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate, are often involved in complex chemical synthesis and transformations. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, is synthesized and used in various reactions, including with maleic anhydride to form hexahydro-3aH-furo[3,4-h]isoquinoline carboxylates (Moskalenko & Boev, 2014).
Carbonylation Reagents : Compounds like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) are used as tert-butoxycarbonylation reagents for acidic proton-containing substrates. This process is important for the chemoselective modification of molecules under mild conditions (Saito, Ouchi, & Takahata, 2006).
Formation of Carboxylic Acid Derivatives : Reactions involving tert-butyl derivatives can lead to the formation of carboxylic acid derivatives. For instance, the reaction of methyl 3-(arylamino)acrylates with hydrogen iodide in tert-butyl alcohol efficiently produces 1,2-dihydroquinoline-3-carboxylic acid derivatives (Matsumoto, Mori, & Akazome, 2010).
Metal-Free Synthesis : Tert-butyl derivatives are also involved in metal-free synthesis processes. For example, tert-butyl carbazate can be used in the synthesis of quinoxalin-2(1H)-ones, which are key structures in bioactive natural products and synthetic drugs (Xie et al., 2019).
Cascade Synthesis : Tert-butyl hydroperoxide is used for cascade synthesis of 3-arylsulfonylquinolines, demonstrating the versatility of tert-butyl derivatives in complex organic synthesis (Zhang et al., 2016).
Asymmetric Synthesis : Tert-butyl derivatives play a role in asymmetric synthesis, like the synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives, which are important in pharmaceutical research (Davies et al., 2009).
Preclinical Drug Development : N-tert-butyl isoquine, a 4-aminoquinoline drug candidate, was developed for antimalarial treatment. Its synthesis involves tert-butyl derivatives, highlighting their role in medicinal chemistry (O’Neill et al., 2009).
Eigenschaften
IUPAC Name |
tert-butyl 3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-11(16)8-10-6-4-5-7-12(10)15/h10,12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSSVLQZVXCZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2489894.png)




![4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone](/img/structure/B2489900.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide](/img/structure/B2489902.png)



![3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2489910.png)


